Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate
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Overview
Description
Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate is an organic compound with the molecular formula C14H12ClNO2S and a molecular weight of 293.77 g/mol . This compound is known for its applications in various fields, including neurology research, where it is used as a reference standard . It appears as a white solid and is soluble in organic solvents such as chloroform, dichloromethane, dimethylformamide, and methanol .
Preparation Methods
The synthesis of Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate can be achieved through organic synthesis techniques. One common method involves the reaction of 2-amino-3-chlorophenylthiol with methyl 2-bromobenzoate under appropriate conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include organic solvents, appropriate catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to dopamine receptors, influencing neurotransmission and modulating neurological functions . This interaction can lead to various physiological effects, including changes in mood, cognition, and motor control.
Comparison with Similar Compounds
Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate can be compared with other similar compounds, such as:
Thiophenes: Thiophene derivatives are known for their applications in organic electronics and medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which allows it to interact with dopamine receptors and exhibit potential therapeutic effects in neurological disorders .
Properties
Molecular Formula |
C14H12ClNO2S |
---|---|
Molecular Weight |
293.8 g/mol |
IUPAC Name |
methyl 2-(2-amino-3-chlorophenyl)sulfanylbenzoate |
InChI |
InChI=1S/C14H12ClNO2S/c1-18-14(17)9-5-2-3-7-11(9)19-12-8-4-6-10(15)13(12)16/h2-8H,16H2,1H3 |
InChI Key |
MLXRXVTWDLLQMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C(=CC=C2)Cl)N |
Origin of Product |
United States |
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